molecular formula C18H34O11 B1365371 Hexyl b-D-maltopyranoside CAS No. 870287-95-9

Hexyl b-D-maltopyranoside

Cat. No. B1365371
CAS RN: 870287-95-9
M. Wt: 426.5 g/mol
InChI Key: KRYKGRXIHMMFCB-YMJSIHPXSA-N
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Description

Hexyl b-D-maltopyranoside is a glycoside with maltose as the glycone (sugar) functional group . It is extensively employed in the domains of drug formulation and experimental investigations . It demonstrates extraordinary potential in augmenting the solubility and durability of myriad pharmaceutical agents .


Synthesis Analysis

The synthesis of this compound involves direct b-glucosidation between 1,6-octanediol and D-glucose using the immobilized b-glucosidase . This process yields a mono-b-glucoside, which is then converted into the n-hexyl b-D-glucopyranoside by means of a chemoenzymatic method .


Molecular Structure Analysis

The molecular formula of this compound is C18H34O11 . It is an alkyl maltoside, which contains hydrophobic alkyl chains .


Chemical Reactions Analysis

Hexyl glucosides and hexyl maltosides scavenge reactive species and protect tryptophan residues from light-induced oxidation in a concentration-dependent manner . As a result of the scavenging process, hydrogen peroxide is formed, especially at high (millimolar) concentrations of the alkyl glycoside surfactants .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 426.46 . It is a biochemical for proteomics research .

Scientific Research Applications

Synthesis and Chemical Properties

Hexyl β-D-maltopyranoside is involved in the synthesis of complex molecules. For instance, hex-2-enopyranosides with a malonate-type C-glycosidic bond and a free hydroxy group at C-4′ can undergo a ring contraction under specific conditions, resulting in the formation of either 2,5-dialkyl-2,5-dihydrofurans or 2-alkylfuro[3,2-b]furans, depending on the substitution pattern of the glycosides. This chemical behavior opens up pathways for various synthetic applications, including the preparation of complex molecules (Tenaglia & Le Brazidec, 1996).

Antioxidant and Cytotoxic Activities

Hexyl β-D-maltopyranoside is also potentially linked to studies investigating antioxidant and cytotoxic activities in various extracts. For instance, Bougainvillea x buttiana extracts, studied for their antioxidant and cytotoxic activities, used different solvents for extraction, including hexane. While hexyl β-D-maltopyranoside is not directly mentioned, its structural similarity to solvents used in such studies suggests potential relevance in the extraction and analysis of bioactive compounds. Such studies highlight the importance of solvent choice in determining the yield and properties of the extracted compounds, paving the way for further research into the specific roles of similar compounds in bioactive compound analysis (Abarca-Vargas, Peña Malacara, & Petricevich, 2016)

Mechanism of Action

Hexyl b-D-maltopyranoside is most often used for the solubilization and purification of membrane proteins . Its amphiphilic properties make it a class of detergents, where variation in the alkyl chain confers a range of detergent properties including CMC and solubility .

Safety and Hazards

Hexyl b-D-maltopyranoside should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Hexyl b-D-maltopyranoside demonstrates extraordinary potential in augmenting the solubility and durability of myriad pharmaceutical agents . It is extensively employed in the domains of drug formulation and experimental investigations , suggesting its potential for future applications in these areas.

Biochemical Analysis

Biochemical Properties

Hexyl b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating their study and characterization. For instance, it is used as a ligand for the μ-opioid receptor, a class of opioid receptors activated by morphine and endogenous peptides such as endorphins, dynorphins, and enkephalins . The nature of these interactions is primarily hydrophobic, allowing the detergent to integrate into the lipid bilayer and maintain the native state of the proteins.

Cellular Effects

This compound influences various cellular processes by affecting cell membrane integrity and function. It has been shown to modulate the activity of membrane-bound enzymes and transporters, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the P-glycoprotein-ATPase, an efflux transporter, thereby affecting the transport of various substrates across the cell membrane . This modulation can lead to changes in cellular homeostasis and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It integrates into the lipid bilayer of cell membranes, stabilizing membrane proteins and preventing their denaturation. This integration is facilitated by the compound’s amphiphilic nature, with its hydrophobic alkyl chain embedding into the lipid bilayer and the hydrophilic maltose moiety interacting with the aqueous environment . Additionally, this compound can modulate enzyme activity by altering the local membrane environment, affecting enzyme kinetics and substrate availability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that this compound maintains its ability to solubilize and stabilize membrane proteins over extended periods, although its efficacy may decrease with time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as membrane disruption and cytotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a detergent. It interacts with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels. For example, it can influence the activity of lipases and other lipid-modifying enzymes, altering the composition and distribution of lipids within the cell . This interaction can have downstream effects on cellular energy balance and signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion and interaction with lipid membranes. It can bind to transporters and binding proteins, facilitating its movement across cellular compartments . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting its localization and accumulation within specific cellular regions.

Subcellular Localization

This compound is primarily localized within the lipid bilayers of cellular membranes, where it exerts its stabilizing effects on membrane proteins. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence protein processing and trafficking . The compound’s localization is directed by its hydrophobic and hydrophilic properties, allowing it to interact with various cellular structures and compartments.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKGRXIHMMFCB-YMJSIHPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439844
Record name Hexyl b-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870287-95-9
Record name Hexyl b-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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